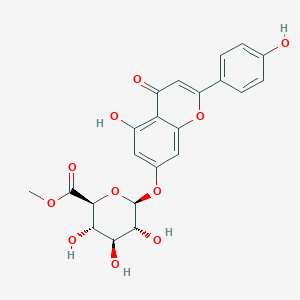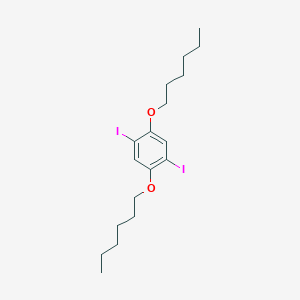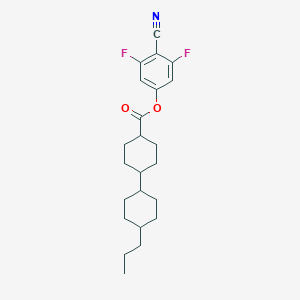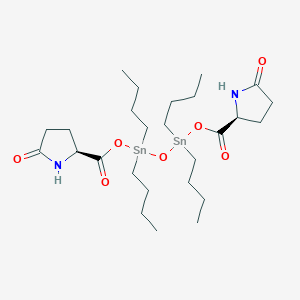
Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide, also known as DBTC, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is a tin-based organometallic compound that has been synthesized through various methods. The purpose of
Wissenschaftliche Forschungsanwendungen
Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been studied for its potential applications in various fields of science, including catalysis, materials science, and biomedical research. In the field of catalysis, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been shown to exhibit excellent catalytic activity in various reactions, including the oxidation of alcohols and the reduction of nitro compounds. In materials science, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been used as a precursor for the synthesis of tin oxide nanoparticles, which have potential applications in gas sensing and photocatalysis. In biomedical research, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been studied for its potential anticancer and antitumor properties.
Wirkmechanismus
The mechanism of action of Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide is not fully understood. However, studies have suggested that Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation. Additionally, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been shown to have a low toxicity profile in vitro and in vivo. However, studies have suggested that Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide may have potential toxic effects on the liver and kidneys at high doses. Additionally, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been shown to have potential mutagenic and teratogenic effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has several advantages for use in lab experiments, including its low toxicity, high stability, and ease of synthesis. However, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has several limitations, including its potential toxicity at high doses and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide and its potential applications in cancer therapy. Finally, studies are needed to evaluate the potential toxic effects of Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide in humans and to develop strategies to mitigate these effects.
Conclusion:
In conclusion, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide is a tin-based organometallic compound that has been widely studied for its potential applications in various fields of science. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide have been discussed in this paper. While Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has several advantages for use in lab experiments, further studies are needed to fully understand its potential applications and to evaluate its safety profile.
Synthesemethoden
Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide can be synthesized through various methods, including the reaction of tin (IV) oxide with pyrrolidone-5-carboxylic acid and n-butanol. The reaction is carried out in the presence of a catalyst under reflux conditions. The resulting compound is then purified through recrystallization.
Eigenschaften
CAS-Nummer |
149849-42-3 |
|---|---|
Produktname |
Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide |
Molekularformel |
C26H48N2O7Sn2 |
Molekulargewicht |
738.1 g/mol |
IUPAC-Name |
[dibutyl-[dibutyl-[(2S)-5-oxopyrrolidine-2-carbonyl]oxystannyl]oxystannyl] (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.4C4H9.O.2Sn/c2*7-4-2-1-3(6-4)5(8)9;4*1-3-4-2;;;/h2*3H,1-2H2,(H,6,7)(H,8,9);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2/t2*3-;;;;;;;/m00......./s1 |
InChI-Schlüssel |
IYBNKMSDYKQCRP-LBRSNSIMSA-L |
Isomerische SMILES |
CCCC[Sn](CCCC)(OC(=O)[C@@H]1CCC(=O)N1)O[Sn](CCCC)(CCCC)OC(=O)[C@@H]2CCC(=O)N2 |
SMILES |
CCCC[Sn](CCCC)(OC(=O)C1CCC(=O)N1)O[Sn](CCCC)(CCCC)OC(=O)C2CCC(=O)N2 |
Kanonische SMILES |
CCCC[Sn](CCCC)(OC(=O)C1CCC(=O)N1)O[Sn](CCCC)(CCCC)OC(=O)C2CCC(=O)N2 |
Synonyme |
BBPCTO bis(di-n-butyl-2-pyrrolidone-5-carboxylato)tin oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



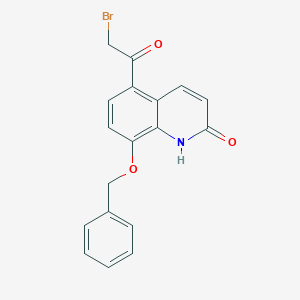
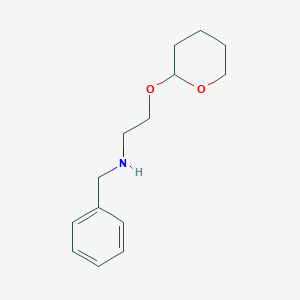
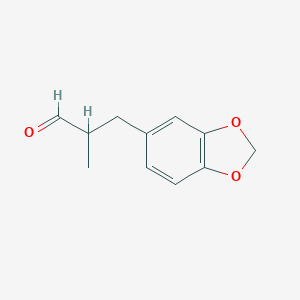
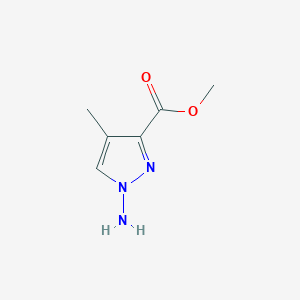
![5-Methoxy-3-methylbenzo[d]isoxazole](/img/structure/B122357.png)

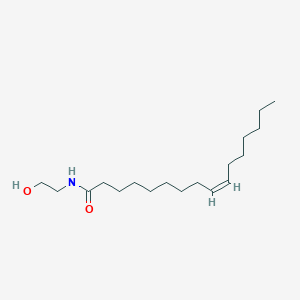
![(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B122369.png)
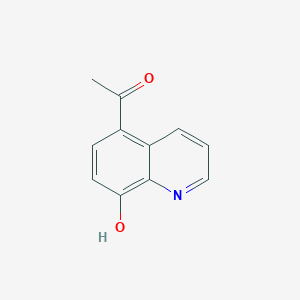
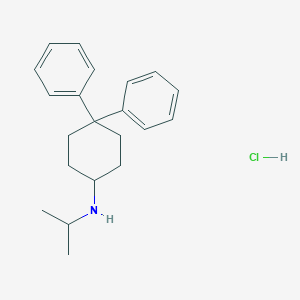
![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)
